2-Butene, 2-bromo-
Overview
Description
"2-Butene, 2-bromo-" refers to a compound within the broader category of organobromine compounds. These compounds are significant in organic chemistry due to their reactivity and utility in synthesis. The structure and properties of such compounds make them versatile intermediates in the preparation of a wide range of organic molecules.
Synthesis Analysis
The synthesis of compounds similar to "2-Butene, 2-bromo-" has been demonstrated through various methods. For example, the Wittig-Horner reaction has been employed to synthesize (Z)-1-bromo-2-methyl-1-butene from butanone, showcasing a method that might be adapted for "2-Butene, 2-bromo-" synthesis (Ye He, 2004).
Molecular Structure Analysis
The molecular structure of related bromo compounds, like 1-bromo-3-methyl-2-butene, has been explored using electron diffraction, indicating a gauche conformer predominance. This type of analysis is crucial for understanding the geometric parameters and conformations of "2-Butene, 2-bromo-" (Quang Shen, 1990).
Chemical Reactions and Properties
"2-Butene, 2-bromo-" and similar compounds exhibit a wide range of chemical reactivities, such as participating in Diels-Alder reactions and serving as intermediates in the synthesis of more complex molecules. For example, 2-bromo-1,3-butadienes have been shown to be effective in tandem Diels-Alder/transition metal cross-coupling reaction sequences, highlighting the utility of bromo-butadienes in synthetic chemistry (Hans Choi et al., 2020).
Scientific Research Applications
Application 1: Synthesis of Substituted Catechol Derivatives and Mono-annelated Benzenes
- Summary of the Application : 2-Bromo-2-butene is used in the synthesis of substituted catechol derivatives and mono-annelated benzenes . These compounds are important in various fields of chemistry due to their wide range of applications, including pharmaceuticals, dyes, and polymers.
- Results or Outcomes : The outcomes of these reactions would be the formation of substituted catechol derivatives and mono-annelated benzenes . The exact yield and purity would depend on the specific reaction conditions and purification methods used.
Application 2: Production of 2-Ethyl-acrylic Acid
- Summary of the Application : 2-Bromo-1-butene is used to produce 2-Ethyl-acrylic acid . This compound is a useful building block in organic synthesis, with applications in the production of polymers, coatings, adhesives, and sealants.
- Results or Outcomes : The result of this process would be the formation of 2-Ethyl-acrylic acid . The yield and purity of the product would depend on the specific reaction conditions and purification methods used.
Safety And Hazards
properties
IUPAC Name |
2-bromobut-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILZQFGKPHAAOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065404 | |
Record name | 2-Butene, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butene, 2-bromo- | |
CAS RN |
13294-71-8 | |
Record name | 2-Bromo-2-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13294-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butene, 2-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butene, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromobut-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.001 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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